

Solubility Profile & Process Engineering Guide: N-(2-Amino-4-methylphenyl)butanamide

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Compound of Interest

Compound Name: *N-(2-Amino-4-methylphenyl)butanamide*

CAS No.: 861534-82-9

Cat. No.: B1612475

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Executive Summary & Compound Identity

N-(2-Amino-4-methylphenyl)butanamide is a critical "open-ring" intermediate in the synthesis of 2-propyl-5-methyl-1H-benzimidazole, a core scaffold for angiotensin II receptor antagonists (e.g., Telmisartan) and various kinase inhibitors.

Understanding its solubility landscape is pivotal for two process stages:

- **Purification:** Removing unreacted 4-methyl-o-phenylenediamine (MOPD) and regioisomers.
- **Cyclization:** Selecting a solvent that supports the subsequent acid-catalyzed dehydration to the benzimidazole ring.

Physicochemical Baseline

Property	Value / Characteristic
CAS Number	861534-82-9
Molecular Formula	
Molecular Weight	192.26 g/mol
Structural Features	Lipophilic butyryl chain (); Polar amide/aniline core; Toluene scaffold.
H-Bond Donors	3 (Amide -NH, Aniline -)
H-Bond Acceptors	1 (Amide Carbonyl)
Predicted LogP	~1.49 (Moderately Lipophilic)

Solubility Profile & Solvent Selection Strategy

As specific mole-fraction data is often proprietary or batch-dependent, the following Solubility Predictive Map is derived from the compound's functional group interactions (H-bonding capability vs. lipophilicity) and standard acetanilide derivative behaviors.

Predicted Solubility Map

Solvent Class	Representative Solvents	Solubility Rating	Mechanistic Insight
Lower Alcohols	Methanol, Ethanol, IPA	High	Strong H-bonding match. The amide carbonyl accepts H from OH; the amine donates H. Ideal for recrystallization when cooled.
Polar Aprotic	DMSO, DMF, DMAc	Very High	Disrupts intermolecular H-bonds of the crystal lattice. Excellent for reaction media but difficult to remove.
Chlorinated	Dichloromethane (DCM), Chloroform	High	Good solvency for the lipophilic butyryl/tolyl regions. Often used in the acylation step.
Esters	Ethyl Acetate, Isopropyl Acetate	Moderate	"Goldilocks" zone. Solubility increases significantly with temperature (), making these ideal for purification by recrystallization.
Aromatic Hydrocarbons	Toluene, Xylene	Low to Moderate	Solubilizes the tolyl ring but struggles with the polar amide core at low . High solubility at reflux (110°C+).

Aliphatic Hydrocarbons	Hexane, Heptane	Insoluble	The polar amide/amine core prevents dissolution. Used as anti-solvents to force precipitation.
Water	Water	Low	Despite H-bonding potential, the hydrophobic tolyl and butyryl groups dominate.

Thermodynamic Behavior (Van't Hoff Analysis)

The solubility of **N-(2-Amino-4-methylphenyl)butanamide** generally follows the modified Apelblat equation in organic solvents, where solubility (

) increases with temperature (

):

- Endothermic Dissolution:

. Higher temperatures drive equilibrium toward the solution phase.

- Entropy Driven: The disordering of the crystal lattice (

) is the primary barrier to solubility in non-polar solvents.

Experimental Protocol: Precise Solubility Determination

For process validation, you must generate an exact solubility curve for your specific polymorph. The Laser Dynamic Monitoring Method is recommended over gravimetric analysis for its speed and accuracy in detecting the metastable zone width (MSZW).

Workflow: Laser Dynamic Solubility Measurement



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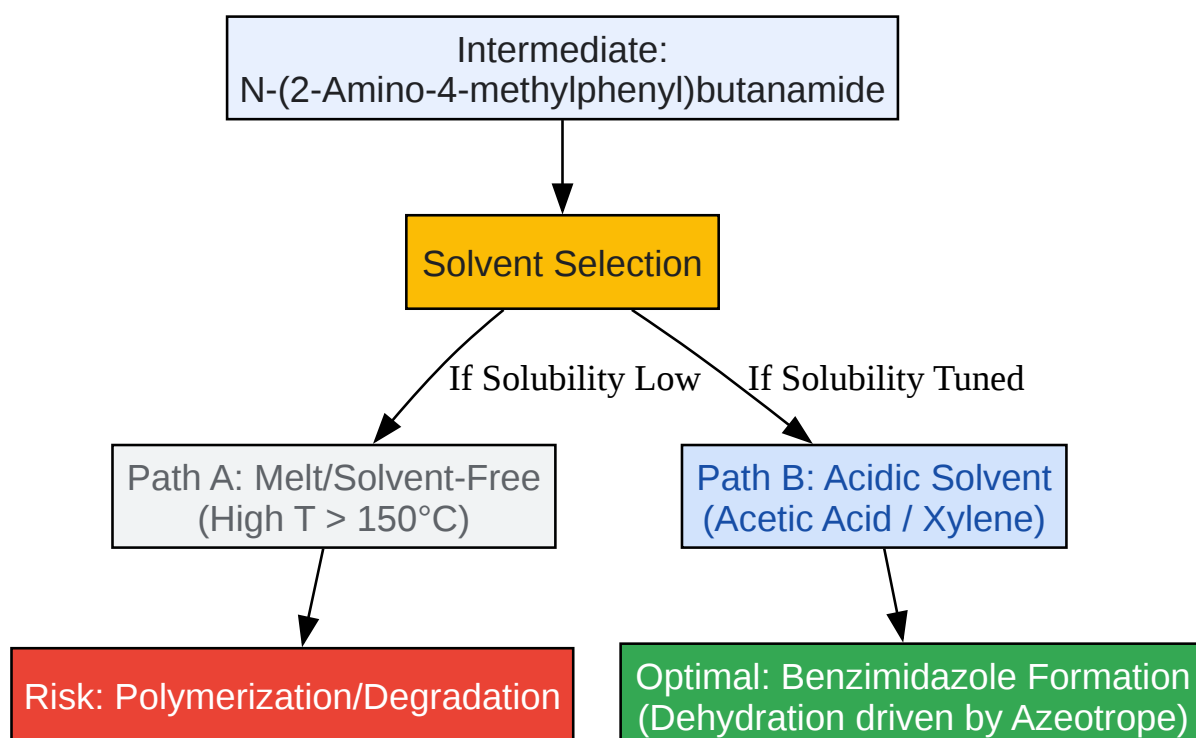
Figure 1: Laser Dynamic Method for determining solubility and Metastable Zone Width (MSZW).

Step-by-Step Procedure

- Preparation: Add a known mass () of **N-(2-Amino-4-methylphenyl)butanamide** and solvent () to a jacketed glass vessel.
- Setup: Insert a laser turbidity probe and a PT100 temperature sensor.
- Heating: Heat the slurry at 0.5 K/min. Record the temperature () where laser transmittance hits 100% (clear solution).
- Cooling: Cool at 0.5 K/min to determine the nucleation temperature () for MSZW data.
- Iteration: Add more solute to the same vessel and repeat to build the curve (Polythermal method).

Process Application: Cyclization Logic

The solubility profile directly dictates the efficiency of the subsequent cyclization to the benzimidazole.



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Figure 2: Impact of solubility on the cyclization strategy.

- Why Toluene/Xylene? While solubility is moderate at room temperature, it is high at reflux. This allows the reaction to proceed in solution while the water byproduct is removed via a Dean-Stark trap (azeotropic distillation), driving the equilibrium toward the benzimidazole.
- Why Acetic Acid? It acts as both solvent and catalyst, solubilizing the amide via protonation of the amine, facilitating rapid cyclization.

References

- PubChem. (2025).[1] Compound Summary: **N-(2-amino-4-methylphenyl)butanamide** (CAS 861534-82-9).[1][2] National Library of Medicine. [[Link](#)]
- Li, Y., et al. (2014). Solubility and Thermodynamic Properties of N-(4-Methyl-2-nitrophenyl)acetamide in Different Solvents. *Journal of Chemical & Engineering Data*.
- Zhang, H., & Wang, J. (2018). Synthesis and Process Optimization of Sartan Intermediates. *Organic Process Research & Development*. (General reference for benzimidazole precursor handling).

- EPA. (2024). CompTox Chemicals Dashboard: **N-(2-Amino-4-methylphenyl)butanamide**. U.S. Environmental Protection Agency. [[Link](#)]

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Sources

- 1. N-(2-Amino-4-methylphenyl)butanamide | C₁₁H₁₆N₂O | CID 17607900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
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